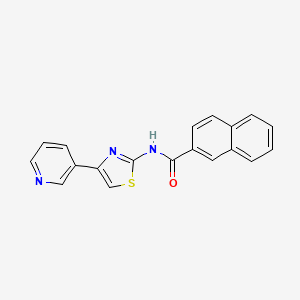
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family, which is known for its diverse biological activities. In
科学的研究の応用
Antioxidant Activity
Thiazole derivatives, which include “N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory activity, which is comparable to that of standard ibuprofen drug . This suggests their potential use in treating conditions characterized by inflammation .
Antimicrobial and Antifungal Activity
Thiazole compounds have demonstrated antimicrobial and antifungal properties . This suggests their potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . For instance, certain synthesized compounds have demonstrated potent effects on prostate cancer .
Neuroprotective Activity
Thiazole derivatives have been reported to possess neuroprotective properties . This suggests their potential use in treating neurodegenerative diseases.
Inhibition of Cyclin-Dependent Kinases (CDK4 and CDK6)
“N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide” derivatives have been found to be highly potent and selective inhibitors of CDK4 and CDK6 . These kinases regulate entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .
作用機序
Target of Action
Thiazole derivatives, which include n-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their specific chemical structure .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
特性
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(15-8-7-13-4-1-2-5-14(13)10-15)22-19-21-17(12-24-19)16-6-3-9-20-11-16/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUCCXQYFRWQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

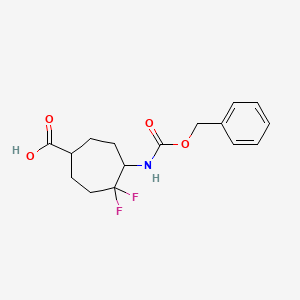
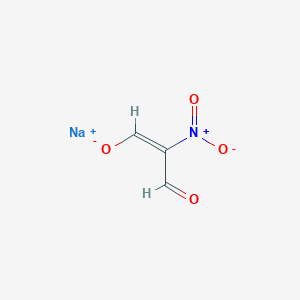
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)

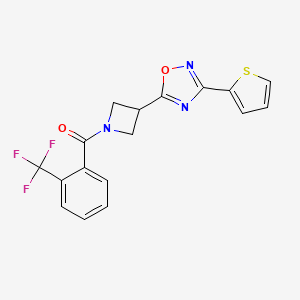
![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole](/img/structure/B2547703.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)
![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)

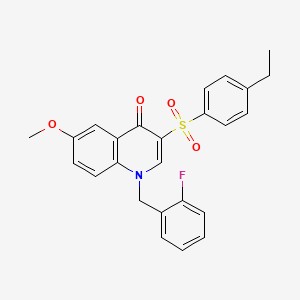
![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)